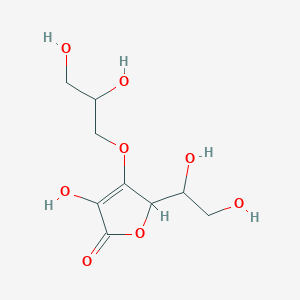![molecular formula C8H12O6 B14788800 (5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique furanone structure, which includes multiple hydroxyl groups and an ethoxy substituent. Its stereochemistry is defined by the ® and (S) configurations, which play a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl groups followed by the formation of the furanone ring. The ethoxy group is introduced through an etherification reaction, and the final deprotection step yields the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furanone ring can be reduced to a dihydrofuran structure.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-ethoxy-4-oxo-furan-2(5H)-one, while reduction can produce 3-ethoxy-4-hydroxy-dihydrofuran.
Scientific Research Applications
Chemistry
In chemistry, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is investigated for its therapeutic potential. Its antioxidant properties and ability to modulate biological targets suggest applications in treating oxidative stress-related diseases and metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furanone ring can participate in redox reactions, modulating cellular oxidative states. These interactions affect various biological pathways, including those involved in oxidative stress response and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic Acid:
Dihydroxyfuranone Derivatives: Compounds with similar hydroxyl and furanone structures but different substituents.
Uniqueness
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of the ethoxy group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H12O6 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3 |
InChI Key |
GXRFOOHMMLYYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(OC1=O)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)
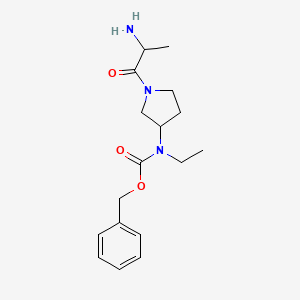
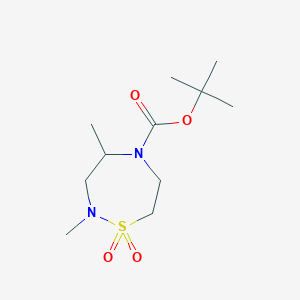
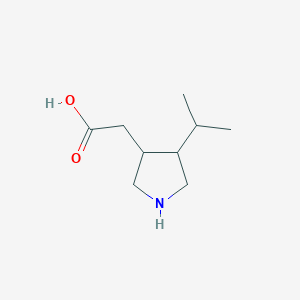
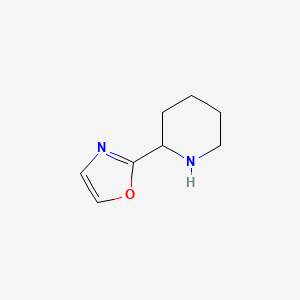
![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)
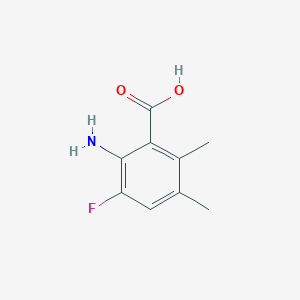
![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
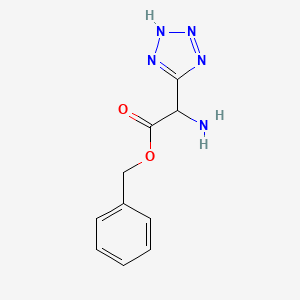
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
